1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepin derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly as a CYP51 inhibitor, which is crucial in the treatment of diseases like Chagas disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves inhibition of the CYP51 enzyme. This enzyme is essential for the synthesis of ergosterol, a key component of the cell membrane in fungi and protozoa. By inhibiting CYP51, the compound disrupts the cell membrane synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-cycloheptyl-4-(4-chlorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- 1-cycloheptyl-4-(4-bromophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Uniqueness
1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is unique due to its specific fluorophenyl group, which enhances its binding affinity and selectivity towards the CYP51 enzyme. This makes it a more potent inhibitor compared to its analogues .
Properties
Molecular Formula |
C19H22FN3O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H22FN3O2S/c20-13-9-7-12(8-10-13)17-16-18(21-15(24)11-26-17)23(22-19(16)25)14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2,(H,21,24)(H,22,25) |
InChI Key |
GUQPHVVKQDFQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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